Afuresertib (GSK2110183) is a potent, selective, oral pan-AKT inhibitor developed for the treatment of various cancers. [, ] It functions by binding to the ATP-binding pocket of AKT, inhibiting its kinase activity, thus interfering with downstream signaling pathways crucial for cell survival, proliferation, and drug resistance. [, ]
Afuresertib is classified as a small molecule drug, with its primary mechanism being the inhibition of Akt, a key player in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism. The compound is currently under investigation in clinical trials for its efficacy against several types of cancer, including esophageal cancer and ovarian carcinoma .
The synthesis of afuresertib involves a multi-step organic reaction process that includes the formation of various intermediates. The key steps typically include:
The exact synthetic route may vary based on the specific analogs being developed, but it typically follows established organic synthesis protocols for complex heterocycles .
Afuresertib has a molecular formula of with a molecular weight of approximately 427.32 g/mol. Its structure features:
The three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with the target kinase .
Afuresertib primarily undergoes biochemical reactions where it interacts with Akt kinases. The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active site of the kinase. Key reactions include:
Afuresertib's mechanism of action centers around its role as an inhibitor of Akt signaling:
Relevant data from studies indicate that afuresertib has favorable pharmacokinetic properties, including absorption and distribution characteristics that support its use in therapeutic settings .
Afuresertib is primarily investigated for its applications in oncology:
Clinical trials are ongoing to establish its safety profile and therapeutic potential across different cancer types, aiming to provide new treatment options for patients with resistant or advanced disease forms .
Afuresertib (GSK2110183) is a potent pan-AKT inhibitor exhibiting balanced activity against all three AKT isoforms (AKT1, AKT2, AKT3) with IC₅₀ values in the low nanomolar range (Table 1). Structural analyses reveal that afuresertib binds to the ATP-binding pocket of AKT’s kinase domain through a purine-mimetic heterocyclic core, forming critical hydrogen bonds with hinge residue Ala230. The inhibitor’s binding mode involves:
Table 1: Isoform-Selectivity Profile of Clinical-Stage AKT Inhibitors
Inhibitor | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Isoform Preference |
---|---|---|---|---|
Afuresertib | 0.8 ± 0.2 | 2.1 ± 0.5 | 1.7 ± 0.3 | Pan-AKT |
Ipatasertib | 5.0 | 18 | 8.0 | Pan-AKT (AKT1-biased) |
Capivasertib | 3.0 | 7.0 | 7.0 | Pan-AKT |
MK-2206 | 8.0 | 12 | 65 | AKT1/2 |
Afuresertib’s near-equipotent inhibition across isoforms contrasts with earlier-generation inhibitors like MK-2206, which shows reduced AKT3 activity. This pan-inhibition profile may enhance therapeutic efficacy in tumors driven by multiple AKT isoforms but could contribute to metabolic toxicities via AKT2 inhibition in insulin-sensitive tissues [1] [5].
As an ATP-competitive inhibitor, afuresertib directly competes with Mg²⁺-ATP for binding in the kinase catalytic cleft. X-ray crystallography studies demonstrate that afuresertib induces a conformational shift in the activation loop (T-loop), preventing the phosphorylation-dependent activation cascade at Thr308 (PDK1 site) and Ser473 (mTORC2 site). Kinase specificity profiling across 300 human kinases revealed:
Table 2: Kinase Selectivity Profile of Afuresertib
Kinase Group | Representative Kinases | Afuresertib IC₅₀ Range (nM) | Clinical Relevance |
---|---|---|---|
AGC (AKT family) | AKT1/AKT2/AKT3 | 0.8–2.1 | Primary Targets |
AGC (Other) | PKA, PKCα, PKG | >1,000 | Minimal inhibition |
CAMK | CAMKKβ, DAPK3 | 47–68 | Potential off-target |
STE | ROCK1, TAOK1 | 32–210 | Hypertension risk |
The inhibitor’s quinoxaline scaffold enables optimal van der Waals contacts with the gatekeeper residue Met227, while its fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP site, contributing to its high binding affinity (Kd = 0.4 nM) [1] [4]. This binding mode differentiates afuresertib from allosteric inhibitors like MK-2206, which target the PH domain, and explains its efficacy against tumors with PH domain mutations [5].
Afuresertib disrupts PI3K/AKT/mTOR signaling by blocking AKT-mediated phosphorylation of over 100 downstream substrates. Key pharmacodynamic effects include:
In hormone receptor-positive breast cancer models, afuresertib (1 μM) synergizes with fulvestrant to block adaptive feedback activation of ERK and AKT observed with PI3Kα inhibitors. This combination reduces tumor viability by 89% versus 45% with either agent alone, demonstrating the critical role of AKT inhibition in overcoming endocrine resistance [5].
Table 3: Downstream Biomarker Modulation by Afuresertib in Cancer Models
Biomarker | Phosphorylation Site | Reduction by Afuresertib (1 μM) | Functional Consequence |
---|---|---|---|
GSK3β | Ser9 | 92% | Cell cycle arrest |
PRAS40 | Thr246 | 88% | mTORC1 inhibition |
TSC2 | Thr1462 | 85% | Rheb GTPase activation |
FoxO1 | Thr24 | 79% | BIM/PUMA transcriptional activation |
Bad | Ser136 | 91% | Bcl-2/XIAP inhibition |
Metabolomic studies reveal that afuresertib reverses the Warburg effect in PTEN-null tumors, decreasing glucose uptake by 70% and lactate production by 65% within 6 hours. This metabolic reprogramming precedes apoptosis induction, highlighting AKT’s role in cancer cell metabolism [2] [5].
Afuresertib induces apoptosis through both intrinsic mitochondrial pathways and extrinsic death receptor signaling:
Notably, afuresertib overcomes common apoptotic resistance mechanisms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7